![molecular formula C18H18Cl4O2 B14315866 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol CAS No. 112740-49-5](/img/structure/B14315866.png)
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is a chemical compound with the molecular formula C18H18Cl4O2. This compound is known for its unique structure, which includes a tetrachlorinated phenol ring and a pentamethylphenyl methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with pentamethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying chlorinated phenols.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol involves its interaction with cellular components, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar structure but lacks the pentamethylphenyl methoxy group.
4-Methoxy-2,3,5,6-tetrachlorophenol: Similar structure with a methoxy group instead of the pentamethylphenyl methoxy group.
Uniqueness
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is unique due to the presence of the pentamethylphenyl methoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific research applications and industrial uses .
Eigenschaften
CAS-Nummer |
112740-49-5 |
|---|---|
Molekularformel |
C18H18Cl4O2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-[(2,3,4,5,6-pentamethylphenyl)methoxy]phenol |
InChI |
InChI=1S/C18H18Cl4O2/c1-7-8(2)10(4)12(11(5)9(7)3)6-24-18-15(21)13(19)17(23)14(20)16(18)22/h23H,6H2,1-5H3 |
InChI-Schlüssel |
WUHSZDFKUXQTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


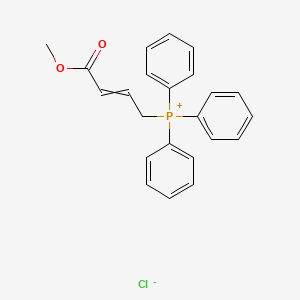

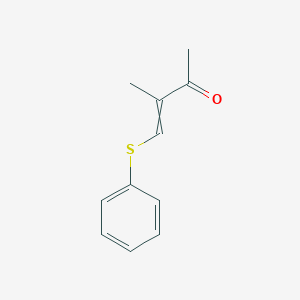
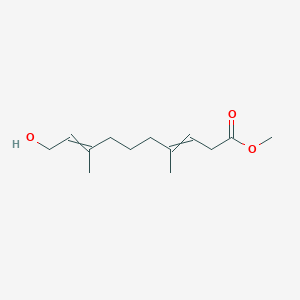
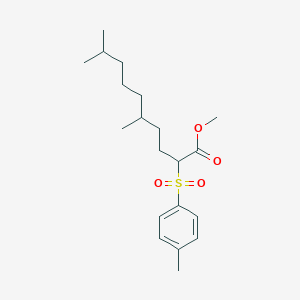
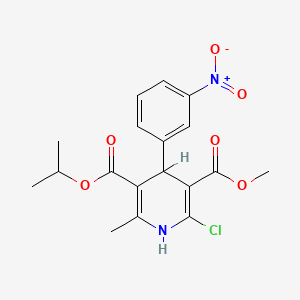
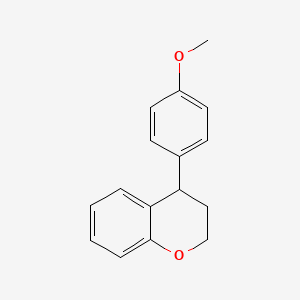
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

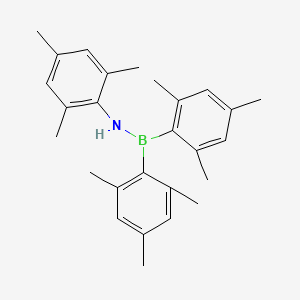
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
